5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Scientific Research Applications
Angiotensin II Receptor Antagonistic Activities
5-Oxo-1,2,4-oxadiazole derivatives, including 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds exhibited high affinity for the AT1 receptor and inhibited the AII-induced pressor response, showing potential as nonpeptide AII receptor antagonists (Kohara et al., 1996).
Synthesis and Reaction with Unsaturated Compounds
5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, synthesized from 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, can react with various unsaturated compounds like alkenes, alkynes, and acids to afford difluoromethylenated oxadiazole-containing compounds (Yang et al., 2007).
Crystal Structure Analysis
The crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, has been determined, providing insights into the structural formula of the final product (Viterbo et al., 1980).
Apoptosis Inducers in Anticancer Research
1,2,4-Oxadiazoles, including 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been identified as apoptosis inducers, showing potential as anticancer agents. Their targets, such as TIP47 and TfR, have been identified, demonstrating their significance in cancer drug research (Cai et al., 2006).
properties
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBJWHFKQGWPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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